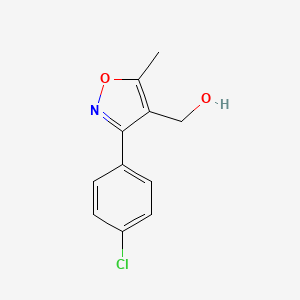

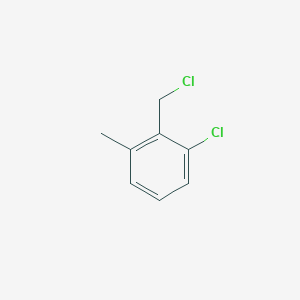

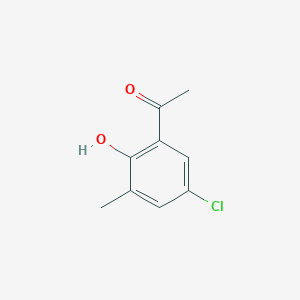

![molecular formula C13H7ClNO4S- B3024853 2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid CAS No. 66949-29-9](/img/structure/B3024853.png)

2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid

Overview

Description

The compound "2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid" is not directly studied in the provided papers. However, related compounds with similar functional groups and structural motifs have been investigated. For instance, 2-Chloro-4-nitrobenzoic acid has been studied for its antiviral properties and its ability to form molecular salts with pyridyl and benzoic acid derivatives . Additionally, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for the synthesis of various heterocyclic scaffolds . These studies provide insights into the chemical behavior and potential applications of chloro-nitrobenzoic acid derivatives, which could be extrapolated to the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the reaction of chlorophenacyl bromide with nitrobenzoic acid derivatives in the presence of a base like potassium or sodium carbonate in a DMF medium at room temperature . This method could potentially be adapted for the synthesis of "2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single-crystal X-ray diffraction techniques . These studies provide detailed information on the geometrical parameters of the molecules, which are in agreement with computed values obtained using HF and DFT methods. Such analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule and its implications on reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of nitrobenzoic acid derivatives with thiol groups has been explored, where 2-Nitro-5-thiocyanatobenzoic acid has been used to convert thiol groups into S-cyano derivatives . This suggests that "2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid" could potentially react with thiols, although the specific reactions and products would depend on the exact conditions and reactants used.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-nitrobenzoic acid derivatives can be inferred from spectroscopic data such as FT-IR, as well as computational analyses like HOMO and LUMO, MEP, and NBO . These analyses provide insights into the electronic structure, charge distribution, and potential sites for chemical reactivity. The presence of halogen bonds and their role in crystal stabilization has also been investigated, which is relevant for understanding the solid-state properties of these compounds .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid and its derivatives have been explored in molecular structure and spectroscopic analysis. For instance, the study of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate provided insights into its molecular structure, vibrational wavenumbers, and charge transfer within the molecule. This kind of research contributes to understanding the molecular properties and interactions of similar compounds (Chidan Kumar et al., 2014).

Role in Heterocyclic Oriented Synthesis

Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid are essential in heterocyclic oriented synthesis (HOS), which is critical in drug discovery. These compounds can be utilized as building blocks for synthesizing various nitrogenous heterocycles, essential in developing new pharmaceuticals (Křupková et al., 2013).

Crystal Engineering and Solid-State Studies

The synthesis and structural analysis of molecular salts and cocrystals, like those involving 2-Chloro-4-nitrobenzoic acid, have been studied extensively. These works, focusing on crystal engineering and understanding solid-state interactions, are crucial for pharmaceutical formulation and material science applications (Oruganti et al., 2017).

Oxidation Studies and Biological Relevance

Studies have also focused on the oxidation of derivatives like 5-thio-2-nitrobenzoic acid by biological oxidants. This research is significant in understanding the oxidative modifications of proteins and non-protein thiols, relevant in various biological contexts and diseases (Landino et al., 2008).

Pharmaceutical Development and Toxicity Studies

Compounds such as 2-Chloro-4-nitro/2-chloro-5-nitrobenzoic acids have been investigated for their potential in treating infectious diseases. Studies on the synthesis, structure, and toxicity of derivatives have been essential in designing new pharmaceutical ingredients with lower toxicity, an integral part of pharmaceutical research (Crisan et al., 2017).

Catalytic Properties in Chemical Reactions

The catalytic properties of compounds related to 2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid, such as trinuclear thio complexes of rhenium, have been explored in reactions like the hydrogenation of m-nitrobenzoic acid. Such studies contribute to our understanding of catalysis in organic synthesis and industrial applications (Belousov et al., 1993).

properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO4S/c14-8-1-4-10(5-2-8)20-12-6-3-9(15(18)19)7-11(12)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVJQOLVSLSVQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.